molecular formula C8H7N3O2 B6241027 methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate CAS No. 2111733-15-2

methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate

Cat. No.: B6241027
CAS No.: 2111733-15-2
M. Wt: 177.2
InChI Key:
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Description

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a carboxylate group attached at the third position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate typically involves the cyclocondensation of aminopyrazoles with various carbonyl compounds. One common method is the reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-alkoxyenones or enaminones . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as iron(III) chloride and polyvinylpyrrolidone to accelerate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the carboxylate group, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

2111733-15-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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